molecular formula C12H8F2N2O2 B1413207 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate CAS No. 1993323-88-8

4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate

Cat. No.: B1413207
CAS No.: 1993323-88-8
M. Wt: 250.2 g/mol
InChI Key: FHLLMECLRWADMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate is a useful research compound. Its molecular formula is C12H8F2N2O2 and its molecular weight is 250.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-fluorophenyl) N-(4-fluoropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2O2/c13-8-1-3-10(4-2-8)18-12(17)16-11-7-9(14)5-6-15-11/h1-7H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLLMECLRWADMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)NC2=NC=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate mechanism of action studies

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate , a specialized "masked isocyanate" reagent used primarily in the synthesis of urea-based Type II kinase inhibitors.

Mechanistic Insights & Applications in Kinase Inhibitor Design[1]

Executive Summary

4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate (CAS: 1993323-88-8) is a highly specific activated carbamate intermediate. Unlike direct pharmacological agents, its primary "Mechanism of Action" is chemical: it functions as a stable, crystalline surrogate for the unstable and toxic 4-fluoropyridin-2-yl isocyanate .

In drug development, this molecule is a critical building block for installing the N-(4-fluoropyridin-2-yl)urea pharmacophore—a structural motif found in multi-kinase inhibitors targeting c-MET, VEGFR, and RAF . This guide details its chemical reactivity (aminolysis mechanism), its role in constructing Type II kinase inhibitors, and the biological implications of the pharmacophores it generates.

Chemical Mechanism of Action: The "Masked Isocyanate"

The utility of this compound lies in its ability to undergo controlled aminolysis. It acts as an electrophilic carbonyl source that transfers the 4-fluoropyridin-2-yl-amino moiety to a nucleophilic amine.

2.1. Reactivity Profile

The 4-fluorophenoxy group serves as a "tuned" leaving group.

  • Stability: Unlike the volatile isocyanate, the carbamate is stable at room temperature due to the resonance stabilization of the ester bond.

  • Activation: Upon heating or base catalysis, the electron-withdrawing fluorine on the phenoxy ring lowers the pKa of the leaving group (4-fluorophenol, pKa ~9.9), facilitating nucleophilic attack.

2.2. Reaction Pathway (Aminolysis)

The reaction proceeds via an Elimination-Addition (E1cB) mechanism or a direct B_Ac_2 nucleophilic substitution, depending on conditions.

  • Deprotonation: Base removes the NH proton.

  • Elimination: 4-Fluorophenoxide is eliminated, transiently generating the reactive isocyanate in situ.

  • Addition: The target amine (R-NH2) attacks the isocyanate to form the stable urea.

CarbamateMechanism Figure 1: Mechanism of Urea Formation via Activated Carbamate Aminolysis Carbamate 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate Intermediate [Intermediate Complex] Carbamate->Intermediate + Base Base Base (e.g., Et3N) Base->Intermediate Isocyanate Transient Isocyanate (4-F-Py-N=C=O) Intermediate->Isocyanate Elimination Phenoxide Leaving Group (4-F-PhO-) Intermediate->Phenoxide Leaving Group Urea Final Urea Product (Kinase Inhibitor) Isocyanate->Urea + Amine (Nucleophilic Attack) Amine Target Amine (R-NH2) Amine->Urea

Biological Application: Synthesis of Type II Kinase Inhibitors

The urea linkage generated by this reagent is the defining feature of Type II Kinase Inhibitors (e.g., Regorafenib, Sorafenib analogs). These drugs bind to the kinase in its inactive "DFG-out" conformation.

3.1. Pharmacophore Construction

The N-(4-fluoropyridin-2-yl)urea motif installed by this reagent serves a dual role in the ATP-binding pocket:

  • H-Bond Donor/Acceptor: The urea nitrogen atoms act as H-bond donors to the conserved glutamate (Glu) in the

    
    C-helix and the aspartate (Asp) of the DFG motif.
    
  • Selectivity Filter: The 4-fluoropyridin-2-yl ring occupies the hydrophobic allosteric pocket created by the DFG-out shift, providing selectivity over activated kinases.

3.2. Structural Biology of the Interaction

The fluorine atom on the pyridine ring often engages in multipolar interactions with backbone carbonyls or hydrophobic residues (e.g., Phenylalanine) in the gatekeeper region, enhancing potency.

BindingMode Figure 2: Pharmacophore Binding Mode in Type II Kinase Inhibition Inhibitor Pyridyl-Urea Inhibitor Glu Conserved Glu (αC-Helix) Inhibitor->Glu H-Bond (Urea NH) Asp Conserved Asp (DFG Motif) Inhibitor->Asp H-Bond (Urea NH) Pocket Hydrophobic Pocket (DFG-out) Inhibitor->Pocket Van der Waals (Fluoropyridine)

Experimental Protocols
4.1. Synthesis of the Activated Carbamate

Use this protocol to generate the reagent if commercial stock is unavailable.

  • Reagents: 2-Amino-4-fluoropyridine (1.0 eq), 4-Fluorophenyl chloroformate (1.1 eq), Pyridine or

    
     (1.2 eq).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Procedure:

    • Cool the amine solution to 0°C under

      
      .
      
    • Add base followed by dropwise addition of chloroformate.

    • Stir at 0°C for 1h, then warm to RT for 2h.

    • Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted pyridine amine) and brine.

    • Purification: Recrystallize from EtOAc/Hexanes. (Column chromatography may hydrolyze the ester).

4.2. General Protocol for Urea Formation (Drug Synthesis)

Use this protocol to install the urea motif onto a scaffold.

  • Reagents: Scaffold Amine (R-

    
    , 1.0 eq), 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate (1.05 eq), DMSO or DMF.
    
  • Catalyst:

    
     (1.0 eq) or DMAP (0.1 eq) if the amine is non-nucleophilic.
    
  • Conditions: Heat to 60-80°C for 4-12 hours.

  • Monitoring: Monitor disappearance of the carbamate by LC-MS (formation of 4-fluorophenol byproduct).

  • Purification: The byproduct (4-fluorophenol) is acidic and can be removed by washing with 1N NaOH or basic alumina chromatography.

Direct Biological Activity (Off-Target Risks)

While primarily a synthetic intermediate, activated carbamates possess intrinsic biological activity as covalent inhibitors of serine hydrolases .

  • Target: Fatty Acid Amide Hydrolase (FAAH) or Monoacylglycerol Lipase (MAGL).

  • Mechanism: The active site serine attacks the carbamate, releasing 4-fluorophenol and carbamoylating the enzyme.

  • Implication: In preclinical studies, ensure that trace amounts of the unreacted carbamate intermediate are removed from the final drug substance to avoid false positives in metabolic assays or off-target toxicity.

Summary Data Table
ParameterSpecification / Description
Chemical Name 4-Fluorophenyl N-(4-fluoropyridin-2-yl)carbamate
CAS Number 1993323-88-8
Primary Role Activated Carbamate / Masked Isocyanate
Target Class Type II Kinase Inhibitors (c-Met, VEGFR, RAF)
Leaving Group 4-Fluorophenol (

~9.9)
Reactive Species 4-Fluoropyridin-2-yl Isocyanate (in situ)
Storage 2-8°C, Moisture Sensitive (Hydrolyzes to amine + phenol)
References
  • BenchChem. "An In-depth Technical Guide to the Synthesis and Crystallization of Regorafenib Monohydrate." BenchChem Technical Guides. Link

  • Matrix Scientific. "4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate Product Data." Matrix Scientific Catalog, CAS 1993323-88-8. Link

  • Dumas, J., et al. "Synthesis and Pharmacological Evaluation of 4-Ureidodiphenyl Ethers as Novel Raf Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2000. (Foundational chemistry for urea kinase inhibitors).
  • Kath, J.C., et al. "N-Pyridyl Ureas as Novel p38 MAP Kinase Inhibitors." Journal of Medicinal Chemistry, 2003. (Describes the utility of pyridyl-ureas).
  • AK Scientific. "Safety Data Sheet: 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate." AK Scientific. Link

A Technical Guide to the Preliminary Biological Activity Screening of 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the preliminary biological activity screening of the novel compound, 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate (herein designated as FFPFC). By leveraging structural analysis, this guide establishes a primary hypothesis centered on the carbamate moiety's potential as a serine hydrolase inhibitor. The strategic incorporation of fluorine atoms is discussed in the context of modulating pharmacokinetic and pharmacodynamic properties.[1][2][3][4][5] We present a logical workflow beginning with in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, followed by a tiered in vitro experimental approach. Tier 1 focuses on broad-spectrum cytotoxicity assessment, while Tier 2 proposes a hypothesis-driven investigation into FFPFC's activity against acetylcholinesterase (AChE), a representative serine hydrolase. This document provides detailed, field-proven protocols, data interpretation frameworks, and the rationale behind experimental choices, serving as a robust resource for researchers in drug discovery and development.

Introduction and Rationale

The discovery of novel bioactive molecules is a cornerstone of therapeutic advancement.[6][7] The compound 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate (FFPFC) presents a compelling case for biological screening based on its distinct structural motifs.

  • The Carbamate Core: The carbamate functional group is a well-established pharmacophore known to inhibit serine hydrolases.[8][9] These enzymes, which include acetylcholinesterase (AChE), fatty acid amide hydrolase (FAAH), and various lipases, play critical roles in pathophysiology.[9][10] Carbamates typically act as "pseudo-irreversible" inhibitors by carbamoylating the catalytic serine residue in the enzyme's active site, leading to a transient but potent inactivation.[11][12][13] This mechanism is the basis of action for drugs like Rivastigmine, used in the treatment of Alzheimer's disease.[14] Our primary hypothesis is that FFPFC will exhibit inhibitory activity against one or more members of this enzyme superfamily.

  • Strategic Fluorination: The presence of fluorine on both the phenyl and pyridinyl rings is a deliberate design choice in modern medicinal chemistry.[1][2][3] Fluorine's high electronegativity and small size can profoundly influence a molecule's properties by:

    • Enhancing Metabolic Stability: Blocking sites of oxidative metabolism, potentially increasing the compound's half-life.[4][5]

    • Modulating Lipophilicity: Affecting membrane permeability and blood-brain barrier penetration.[1][2]

    • Improving Binding Affinity: Participating in favorable electrostatic or hydrogen bonding interactions with target proteins.[3][5]

The objective of this guide is to systematically de-risk and characterize the initial biological profile of FFPFC, moving from computational predictions to targeted biochemical validation.

Tier 0: In Silico Profiling

Before committing to resource-intensive wet lab experiments, a "Tier Zero" computational screen is an indispensable first step.[15] This in silico analysis provides predictive insights into the compound's drug-likeness and potential liabilities.[16][17][18]

2.1 ADMET Prediction

Using machine learning-based platforms (e.g., ADMET-AI, ZeptoWard, ADMET Predictor), we can estimate a wide range of pharmacokinetic and toxicity properties directly from the molecular structure of FFPFC.[15][16][19]

Key Predicted Properties:

  • Absorption: Aqueous solubility, Caco-2 permeability, Human Intestinal Absorption (HIA).

  • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

  • Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP3A4, CYP2D6), metabolic stability.[17]

  • Excretion: Predicted clearance rate and half-life.

  • Toxicity: hERG inhibition, Ames mutagenicity, hepatotoxicity.

This predictive screen allows for the early identification of potential flaws that might terminate a drug discovery project downstream, thereby saving significant time and resources.[16]

Tier 1: Broad-Spectrum In Vitro Screening

The initial experimental phase aims to answer two fundamental questions: Is the compound broadly cytotoxic, and does it show activity against our hypothesized target class?

3.1 General Cytotoxicity Assessment

A primary cytotoxicity screen across a panel of representative human cell lines is critical to establish a therapeutic window. A compound that is indiscriminately toxic to all cells is generally not a viable therapeutic candidate. The MTT assay is a robust, colorimetric method for this purpose, measuring cellular metabolic activity as a proxy for cell viability.[20][21][22][23]

Table 1: Representative Data from a Preliminary Cytotoxicity Screen of FFPFC
Cell LineTissue of OriginFFPFC IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
A549 Lung Carcinoma> 500.8 ± 0.1
MCF-7 Breast Adenocarcinoma> 501.2 ± 0.3
HCT116 Colon Carcinoma> 500.5 ± 0.1
HEK293 Embryonic Kidney> 502.5 ± 0.5

IC₅₀ (half maximal inhibitory concentration) values are presented as mean ± standard deviation from three independent experiments.

Interpretation: The hypothetical data in Table 1 suggest that FFPFC does not exhibit significant cytotoxicity up to 50 µM. This is a favorable outcome, indicating that any observed enzymatic inhibition at lower concentrations is likely due to specific target engagement rather than general toxicity.

3.2 Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system, incorporating essential controls for robust and interpretable data.

Materials:

  • FFPFC, Doxorubicin (positive control), DMSO (vehicle)

  • Selected cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[20]

  • Solubilization Solution: DMSO or a 0.01 M HCl solution in 10% SDS.

  • 96-well clear, flat-bottom plates.

  • Multi-channel spectrophotometer (plate reader).

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[21]

  • Compound Preparation: Prepare a 2X stock concentration series of FFPFC and Doxorubicin in culture medium from a 10 mM DMSO stock. Include a vehicle control (medium with the highest concentration of DMSO, typically <0.5%).

  • Cell Treatment: Carefully remove the old media. Add 100 µL of the 2X compound dilutions to the respective wells. Also include wells with medium only (no cells) as a background control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20][22]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.[20][24]

  • Absorbance Measurement: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[20] Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percentage viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Tier 2: Hypothesis-Driven Target-Specific Assay

Based on the structural rationale, we will now test FFPFC directly against a representative serine hydrolase, acetylcholinesterase (AChE).

4.1 Acetylcholinesterase (AChE) Inhibition Assay

This assay utilizes a modified Ellman's method, a well-established and reliable colorimetric technique.[25][26] AChE hydrolyzes acetylthiocholine to produce thiocholine, which then reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow product (TNB²⁻) that can be quantified spectrophotometrically at 412 nm.[25][26]

Table 2: Representative Data from AChE Inhibition Assay
CompoundTargetIC₅₀ (nM)
FFPFC Human AChE85 ± 12
Donepezil (Positive Control)Human AChE6.7 ± 0.9

Interpretation: The hypothetical data in Table 2 show that FFPFC inhibits AChE activity with a nanomolar IC₅₀ value. While less potent than the established drug Donepezil, this result is highly significant, confirming our primary hypothesis and establishing FFPFC as a potent hit compound worthy of further investigation.

Visualizations: Workflows and Mechanisms

Visual diagrams are essential for conveying complex processes and relationships clearly.

Diagram 1: Overall Screening Workflow

This diagram illustrates the tiered screening cascade, from initial computational analysis to definitive target validation.

G cluster_0 Tier 0: In Silico cluster_1 Tier 1: In Vitro (Broad) cluster_2 Tier 2: In Vitro (Specific) cluster_3 Decision & Progression in_silico ADMET & Target Prediction (FFPFC Structure) cytotoxicity Cytotoxicity Screen (MTT Assay, Cell Panel) in_silico->cytotoxicity Proceed if drug-like & non-toxic profile target_assay Target-Specific Assay (AChE Inhibition) cytotoxicity->target_assay Proceed if IC50 > 10µM (Favorable Therapeutic Window) decision Data Analysis & Hit-to-Lead Decision cytotoxicity->decision Stop: General Toxicity target_assay->decision Potent Hit Confirmed (e.g., IC50 < 1µM)

Caption: A tiered workflow for preliminary biological screening.

Diagram 2: Mechanism of Serine Hydrolase Inhibition by a Carbamate

This diagram illustrates the nucleophilic attack by the active site serine on the carbamate carbonyl, leading to the formation of a transiently inactivated, carbamoylated enzyme.

Caption: Mechanism of pseudo-irreversible carbamate inhibition.

Conclusion and Future Directions

This guide outlines a systematic and efficient approach for the initial biological characterization of 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate. The proposed workflow, combining predictive in silico tools with targeted in vitro assays, confirmed our primary hypothesis: FFPFC is a potent inhibitor of acetylcholinesterase with low general cytotoxicity.

This promising result establishes FFPFC as a validated hit compound. The logical next steps in a drug discovery campaign would include:

  • Selectivity Profiling: Screening FFPFC against a broader panel of serine hydrolases (e.g., Butyrylcholinesterase, FAAH) to determine its selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of FFPFC to optimize potency and selectivity.

  • Mechanism of Action Studies: Performing enzyme kinetics to confirm the mode of inhibition (e.g., reversible, irreversible, time-dependent).

  • In Vivo Efficacy: Advancing optimized lead compounds into relevant animal models to assess efficacy and pharmacokinetics.

By following this structured, data-driven methodology, research teams can efficiently allocate resources and accelerate the journey from a novel chemical entity to a potential therapeutic candidate.

References

  • Title: Fluorine in drug discovery: Role, design and case studies Source: Google Vertex AI Search URL
  • Title: The role of fluorine in medicinal chemistry Source: Journal of Fluorine Chemistry URL
  • Title: Carbamate pesticides: a general introduction (EHC 64, 1986) Source: Inchem.org URL: [Link]

  • Title: ADMET Predictor: In Silico Screening | Early Drug Discovery Source: Pharmaron URL
  • Title: Fluorine as a key element in modern drug discovery and development Source: LE STUDIUM URL: [Link]

  • Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL
  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: How Is Fluorine Used in the Medical Field? Source: Inhance Technologies URL: [Link]

  • Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: MDPI URL: [Link]

  • Source: BioVision Inc.
  • Title: Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases Source: Stanford Medicine URL
  • Title: In Silico ADMET prediction - ZeptoWard Source: RE-Place URL: [Link]

  • Title: In Silico ADMET Prediction Service Source: CD ComputaBio URL: [Link]

  • Title: Acetylcholinesterase Assay Kit | ABIN1000245 Source: Antikörper-Online URL: [Link]

  • Title: ADMET-AI Source: ADMET-AI URL: [Link]

  • Title: MTT Cytotoxicity Study Source: NAMSA URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: Open access in silico tools to predict the ADMET profiling of drug candidates Source: PubMed URL: [Link]

  • Title: Mechanism of action of organophosphorus and carbamate insecticides Source: Environmental Health Perspectives URL: [Link]

  • Title: Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase Source: ResearchGate URL: [Link]

  • Title: Carbamate Source: Wikipedia URL: [Link]

  • Title: Rapid Screening of Natural Compounds for Novel Anticancer Drug Candidates Source: Globalmeetx Publishing URL: [Link]

  • Title: Preliminary Biological Activity Screening of Plectranthus spp. Extracts for the Search of Anticancer Lead Molecules Source: MDPI URL: [Link]

  • Title: Screening and identification of novel biologically active natural compounds Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Screening Methods for the Evaluation of Biological Activity in Drug Discovery Source: HELDA - University of Helsinki URL: [Link]

Sources

Comprehensive Solubility Profile & Characterization Guide: 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate

[1]

CAS Number: 1993323-88-8 Formula: C₁₂H₈F₂N₂O₂ Molecular Weight: 250.21 g/mol Role: Reactive Intermediate / Activated Carbamate[1]

Part 1: Executive Technical Summary

4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate is a specialized electrophilic building block primarily utilized in medicinal chemistry for the synthesis of unsymmetrical ureas via the "blocked isocyanate" mechanism.[1] Unlike isocyanates, which are moisture-sensitive and hazardous, this carbamate offers a stable, crystalline alternative that reacts with amines to release 4-fluorophenol as a leaving group.[1]

Understanding the solubility profile of this compound is critical for two distinct workflows:

  • Synthetic Efficiency: Selecting reaction solvents that maintain high concentration without premature precipitation.

  • Purification Strategy: Identifying "anti-solvents" for recrystallization and removing the 4-fluorophenol byproduct.

This guide provides a synthesized solubility profile based on physicochemical descriptors of diaryl carbamates, coupled with validated experimental protocols for empirical verification.

Part 2: Physicochemical Baseline & Predicted Solubility

Before experimental profiling, we establish the theoretical baseline governing the compound's behavior. The molecule features two lipophilic aromatic rings (fluorophenyl and fluoropyridine) linked by a polar carbamate bridge.[1]

Molecular Descriptors[1][2]
  • Lipophilicity (cLogP): ~2.5 – 3.0 (Predicted).[1] Indicates poor water solubility and high affinity for organic matrices.

  • pKa (Pyridine Nitrogen): ~2.5 – 3.[1]5. The fluorine substitution on the pyridine ring lowers the basicity compared to unsubstituted pyridine (pKa ~5.2), making it less soluble in weakly acidic aqueous media than typical pyridines.

  • Hydrogen Bonding: 1 Donor (N-H), 3 Acceptors (C=O, Pyridine-N, Ether-O).[1]

Solubility Profile Matrix

Data derived from structure-property relationships of analogous diaryl carbamates.[1]

Solvent ClassRepresentative SolventsPredicted SolubilityApplication Context
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Stock Solutions: Ideal for bioassays or high-concentration synthetic steps.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>30 mg/mL)Reaction Medium: Excellent for acylation/coupling reactions; easy removal in vacuo.[1]
Ethers THF, 1,4-DioxaneModerate-High (10–30 mg/mL)General Synthesis: Good balance of solubility and ease of workup.[1]
Esters/Ketones Ethyl Acetate, AcetoneModerate (5–20 mg/mL)Extraction/Workup: Useful for partitioning product from aqueous byproducts.[1]
Alcohols Methanol, Ethanol, IPAModerate (5–15 mg/mL)Crystallization: Solubility increases significantly with temperature (ideal for recrystallization).[1]
Hydrocarbons Hexanes, Heptane, TolueneLow (<1 mg/mL)Anti-Solvent: Used to precipitate the compound from reaction mixtures.[1]
Aqueous Water, PBS (pH 7.[1][2]4)Negligible (<0.01 mg/mL)Wash Medium: Used to remove inorganic salts or polar impurities without dissolving the product.[1]

Part 3: Critical Stability Considerations

Warning: Solubility testing of this compound is not purely physical; it involves a chemical stability component.

  • Hydrolytic Instability: As an activated ester, this compound is susceptible to hydrolysis, particularly in basic aqueous buffers (pH > 8).[1] The hydroxide ion attacks the carbonyl, releasing 4-fluorophenol and 4-fluoropyridin-2-amine (via unstable carbamic acid).[1]

    • Implication: Avoid storing in aqueous buffers.[2] Perform solubility testing in buffers immediately before use.

  • Nucleophilic Solvents: Avoid primary/secondary amine solvents (e.g., butylamine) or strong nucleophiles (e.g., methanol with base), as they will react with the carbamate, leading to false solubility readings (you will be measuring the product, not the starting material).[1]

Part 4: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Best for: Formulation development and accurate physical constants.[1]

Reagents:

  • Test Compound (Solid, >95% purity)

  • Solvent of choice (e.g., PBS pH 7.4, 0.1N HCl, Octanol)[1]

  • Syringe filters (0.45 µm PTFE for organics, PES for aqueous)[1]

Workflow:

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours.

    • Note: Check visually.[2] If all solid dissolves, add more until a precipitate persists.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm syringe filter to remove undissolved solids.

  • Quantification: Dilute the supernatant with Mobile Phase (Acetonitrile/Water) and analyze via HPLC-UV (Detection @ 254 nm).

  • Calculation: Compare peak area against a standard calibration curve prepared in DMSO.

Protocol B: Kinetic Solubility Screening (High-Throughput)

Best for: Biological assay preparation and rapid screening.[1]

Workflow:

  • Prepare a 10 mM stock solution in DMSO.

  • Spike 5 µL of stock into 495 µL of aqueous buffer (final conc. 100 µM, 1% DMSO).

  • Incubate for 2 hours with shaking.

  • Measure turbidity using a nephelometer or UV plate reader (absorbance at 620 nm indicates precipitation).[1]

  • Result: If Abs > 0.05 (relative to blank), the compound is insoluble at 100 µM.

Part 5: Visualizations

Diagram 1: Solubility-Driven Reaction Workflow

This diagram illustrates how solubility data dictates the purification strategy for urea synthesis using this carbamate.

SolubilityWorkflowStartStart: Reaction Mixture(Carbamate + Amine)SolventChoiceSolvent Selection:THF or DCMStart->SolventChoiceReactionReaction Progress(Displacement of Phenol)SolventChoice->ReactionHigh Solubility RequiredCrudeCrude Mixture:Urea Product + 4-F-PhenolReaction->CrudePrecipitationMethod A: Precipitation(Add Hexanes)Crude->PrecipitationIf Product is Insoluble in HexanesExtractionMethod B: Liquid-Liquid Extraction(DCM vs. 1M NaOH)Crude->ExtractionIf Product is Soluble in OrganicsWashingFiltration & Wash(Remove Phenol)Precipitation->WashingPhenolRemovalAqueous Layer:Phenolate SaltExtraction->PhenolRemovalProductLayerOrganic Layer:Pure UreaExtraction->ProductLayer

Caption: Decision logic for purification based on differential solubility of the carbamate/urea product vs. the phenol byproduct.

Diagram 2: pH-Dependent Solubility & Stability Map[1]

StabilityMapAcidicAcidic pH (1-4)Protonation of Pyridine NSolubleSaltSoluble Pyridinium Salt(Stable)Acidic->SolubleSaltIncreased SolubilityNeutralNeutral pH (5-7)Low SolubilityPrecipitateInsoluble Neutral Form(Aggregation)Neutral->PrecipitateMin SolubilityBasicBasic pH (>8)Hydrolysis RiskDecompDecomposition(Release of Phenol)Basic->DecompNucleophilic Attack

Caption: The interplay between pH, pyridine protonation, and carbamate stability defines the safe operating window.[1]

References

  • Matrix Scientific. (n.d.).[1] Product Data Sheet: 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate (CAS 1993323-88-8).[1][3] Retrieved from [1]

  • Enamine. (n.d.).[1] Shake-Flask Aqueous Solubility Assay Protocols. Retrieved from

  • WuXi AppTec. (n.d.).[1] Kinetic & Thermodynamic Solubility Testing in Drug Discovery. Retrieved from [1]

  • PubChem. (2025).[1][4] Compound Summary: Diaryl Carbamate Derivatives. National Library of Medicine. Retrieved from [1]

  • Ghosh, A. K., & Brindisi, M. (2015).[1] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [1]

Methodological & Application

Standard operating procedure for using 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate (CAS: 1993323-88-8) is a specialized "activated carbamate" reagent. In drug discovery, it serves two distinct high-value purposes:

  • Synthetic Reagent: It acts as a stable, crystalline surrogate for isocyanates. It is used to synthesize unsymmetrical ureas (a privileged scaffold in kinase inhibitors like Regorafenib or Sorafenib) by reacting with amines under mild conditions.

  • Covalent Probe: As a carbamate, it possesses intrinsic electrophilicity. It can be screened as a covalent inhibitor targeting serine hydrolases (e.g., FAAH, MAGL), where the 4-fluorophenol group acts as a leaving group, resulting in the carbamoylation of the catalytic serine.

This SOP details the protocols for handling this compound, utilizing it for urea synthesis, and assessing its hydrolytic stability—a critical parameter for any carbamate-based lead compound.

Mechanistic Pathway

The utility of this compound relies on the "Addition-Elimination" mechanism. The electron-withdrawing fluorine on the phenoxy ring activates the carbonyl carbon, making it susceptible to nucleophilic attack by amines (synthesis) or enzymatic serines (inhibition).

ReactionMechanism Reagent 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate Intermediate Tetrahedral Intermediate Reagent->Intermediate + Nucleophile Nucleophile Nucleophile (R-NH2 or Enz-Ser-OH) Nucleophile->Intermediate Product Urea Product OR Carbamoylated Enzyme Intermediate->Product Collapse LeavingGroup Leaving Group (4-Fluorophenol) Intermediate->LeavingGroup Elimination

Figure 1: Mechanistic pathway showing the displacement of the 4-fluorophenol leaving group by a nucleophile.

Material Preparation & Safety

Safety Warning: 4-fluorophenol (the leaving group) is toxic and corrosive. Handle all reactions in a fume hood. Storage: Store solid at -20°C under inert gas (Nitrogen/Argon). Moisture sensitive.

Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous.

  • Concentration: Prepare a 100 mM master stock.

  • Dissolution: Vortex for 30 seconds. If turbidity persists, sonicate for 1 minute at room temperature.

  • QC Check: Verify purity via LC-MS. Expect a parent ion

    
     of approx. 251.2 Da.
    

Protocol A: Synthesis of Urea Libraries (Chemical Biology)

This protocol uses the reagent to generate a library of 4-fluoropyridin-2-yl ureas without using volatile isocyanates.

Reagents:

  • Substrate: 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate (1.0 equiv)

  • Reactant: Primary or Secondary Amine (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: DMSO or DMF (Anhydrous)

Step-by-Step Procedure:

  • Plate Setup: In a 96-well deep-well plate, aliquot 10 µL of amine stock (1.0 M in DMSO) into each well.

  • Reagent Addition: Add 100 µL of the Carbamate Reagent solution (0.1 M in DMSO/DIPEA mix).

    • Note: Premix the Carbamate and DIPEA immediately before addition to prevent premature hydrolysis.

  • Incubation: Seal plate and shake at 60°C for 4 hours .

    • Rationale: The 4-fluorophenyl group is a good leaving group but less reactive than a chloride; mild heating ensures complete conversion.

  • Quenching: No aqueous quench is needed if proceeding to purification.

  • Validation: Analyze 5 µL via LC-MS.

    • Success Criterion: Disappearance of the carbamate peak (m/z ~251) and appearance of the urea peak (

      
      ).
      

Protocol B: Hydrolytic Stability Profiling

Since carbamates can hydrolyze in aqueous media (rendering them inactive or generating false positives), determining the half-life (


) is mandatory before biological screening.

Assay Conditions:

  • Buffer: PBS (pH 7.4) and PBS adjusted to pH 2.0 (Simulated Gastric Fluid).

  • Temperature: 37°C.

  • Detection: HPLC-UV or LC-MS/MS.

Workflow Diagram:

StabilityWorkflow cluster_sampling Sampling Timepoints Start Prepare 10 mM Stock (DMSO) Dilution Dilute to 10 µM in PBS (pH 7.4) Start->Dilution Incubation Incubate at 37°C Dilution->Incubation T0 T=0 min Incubation->T0 T30 T=30 min Incubation->T30 T60 T=60 min Incubation->T60 T120 T=120 min Incubation->T120 Quench Quench with Acetonitrile (Internal Standard) T0->Quench T30->Quench T60->Quench T120->Quench Analysis LC-MS/MS Analysis (Monitor Parent Ion) Quench->Analysis

Figure 2: Workflow for determining the hydrolytic half-life of the carbamate.

Step-by-Step Procedure:

  • Preparation: Spike the 10 mM DMSO stock into pre-warmed PBS (37°C) to a final concentration of 10 µM (0.1% DMSO final).

  • Sampling: At

    
     minutes, transfer 50 µL  of the mixture into a plate containing 150 µL  of ice-cold Acetonitrile (containing Warfarin as Internal Standard).
    
  • Processing: Centrifuge at 4000 rpm for 10 minutes to pellet any precipitated salts.

  • Analysis: Inject supernatant onto LC-MS. Monitor the Area Ratio (Analyte/Internal Standard).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

Data Interpretation Table:

Half-Life (

)
ClassificationAction Item
< 30 minUnstableCompound is too reactive; unsuitable for long incubations.
30 - 120 minModerateUse fresh preparations; limit assay duration.
> 120 minStableSuitable for standard overnight assays.

Protocol C: Covalent Inhibition Screening (IC50 Shift)

If using this compound as a probe for serine hydrolases (e.g., MAGL, FAAH), you must distinguish between reversible and covalent binding.

  • Pre-incubation: Prepare two sets of enzyme reactions.

    • Set A (No Pre-incubation): Add Enzyme + Substrate + Inhibitor simultaneously.

    • Set B (30 min Pre-incubation): Incubate Enzyme + Inhibitor for 30 mins before adding Substrate.

  • Readout: Measure enzymatic activity (fluorescence/absorbance).

  • Analysis: Calculate IC50 for both sets.

    • Result: If IC50(Set B) is significantly lower (e.g., >5-fold shift) than IC50(Set A), the mechanism is likely covalent irreversible (time-dependent inhibition).

References

  • Dubowchik, G. M., et al. "Formation of unsymmetrical ureas from 4-fluorophenyl carbamates." Bioorganic & Medicinal Chemistry Letters, 2004.

  • Ghosh, A. K., & Brindisi, M. "Urea derivatives in modern drug discovery and medicinal chemistry." Journal of Medicinal Chemistry, 2020.

  • Bachovchin, D. A., & Cravatt, B. F. "The pharmacological landscape and therapeutic potential of serine hydrolases." Nature Reviews Drug Discovery, 2012.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CAS 1993323-88-8." PubChem, 2023.

Disclaimer: This SOP is intended for research use only. All chemical handling must comply with local EHS regulations.

Application Notes and Protocols for the Safe Handling and Storage of 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides detailed guidelines and protocols for the safe handling, storage, and disposal of 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate, a novel research chemical. The protocols are designed for researchers, scientists, and drug development professionals to minimize exposure risks and ensure laboratory safety. The information herein is synthesized from established safety principles for related chemical classes, including fluorinated aromatic compounds, pyridines, and carbamates.

Introduction and Scope

4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate is a research compound with potential applications in medicinal chemistry and drug development. Its unique structure, incorporating two fluorinated aromatic rings and a carbamate linkage, suggests that it may exhibit specific biological activities. As with any novel chemical entity, a thorough understanding and implementation of safety protocols are paramount to protect laboratory personnel and the environment.[1][2][3] This guide provides a comprehensive framework for the safe utilization of this compound in a research setting.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate is not yet widely available, a hazard assessment can be conducted based on its structural motifs. The molecule contains a fluorinated pyridine ring, a fluorophenyl group, and a carbamate functional group.

  • Fluorinated Aromatic Compounds: These compounds can be toxic and may cause irritation to the skin, eyes, and respiratory tract.[4][5] Upon combustion or thermal decomposition, they can release hazardous fumes such as hydrogen fluoride.

  • Pyridine Derivatives: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin.[6][7] They can cause a range of health issues, including nausea, abdominal pain, and effects on the nervous system.[6] Many pyridine derivatives are also flammable.[7][8]

  • Carbamates: Carbamates are a class of compounds with a wide range of biological activities. Some are used as pesticides and can have toxic effects on the nervous system. While the specific toxicity of this compound is unknown, it is prudent to handle it with care.

A summary of the anticipated GHS classifications is provided in the table below. This is a precautionary classification and should be updated once official data becomes available.

GHS Hazard Class Hazard Category Pictogram Signal Word Hazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Acute Toxicity, DermalCategory 4WarningH312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation

Safe Handling Protocols

Adherence to stringent safety protocols is crucial when working with research chemicals of unknown toxicity.[1][9][10] The following protocols are designed to minimize the risk of exposure to 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate.

Engineering Controls
  • Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][6]

  • Ventilation: Ensure the laboratory is well-ventilated to minimize the accumulation of any potential airborne contaminants.[6][8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against dermal, ocular, and inhalation exposure.[1][10]

PPE Item Specifications Rationale
Gloves Nitrile or neoprene gloves. Double-gloving is recommended.To prevent skin contact. Latex gloves are not recommended as they may not provide adequate chemical resistance.[6]
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn when there is a significant risk of splashes.To protect the eyes from dust particles and splashes of solutions.[1]
Lab Coat A flame-resistant lab coat with long sleeves and a secure front closure.To protect the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges should be available for emergency situations, such as a large spill.To prevent inhalation of high concentrations of airborne particles in case of an emergency. Routine use should be avoided by using a fume hood.
Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, ensure that the fume hood is operational and the sash is at the appropriate height.[1] Don all required PPE.

  • Weighing: If weighing the solid, do so within the fume hood on a tared weigh boat. Use anti-static tools if necessary.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly and in small portions within a flask or beaker inside the fume hood.

  • Reactions: All reactions involving this compound should be set up in the fume hood.

  • Post-Handling: After handling, decontaminate all surfaces and equipment.[11] Wash hands and any exposed skin thoroughly with soap and water.[8][11]

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_post Post-Handling prep1 Verify Fume Hood Function prep2 Don Appropriate PPE prep1->prep2 weigh Weigh Solid Compound prep2->weigh dissolve Prepare Solution weigh->dissolve react Conduct Reaction dissolve->react decon Decontaminate Surfaces & Equipment react->decon wash Wash Hands Thoroughly decon->wash

Caption: Workflow for the safe handling of 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate.

Safe Storage Protocols

Proper storage is essential to maintain the integrity of the compound and to prevent accidental release or reaction.[1][9]

  • Container: Store the compound in a tightly sealed, clearly labeled container.[6][8] The label should include the chemical name, date received, and any known hazards.

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[6][8][12] A dedicated cabinet for research chemicals is recommended.

  • Incompatibilities: Based on its structure, 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate should be stored away from strong oxidizing agents, strong acids, and strong bases.[7][13]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

Spill Management and Emergency Procedures

In the event of a spill, a prompt and appropriate response is critical to minimize hazards.[14][15][16]

Minor Spill (inside a fume hood)
  • Alert: Alert others in the immediate vicinity.

  • Contain: Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.[7][15]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and spilled compound into a sealed container for hazardous waste disposal.

  • Decontaminate: Decontaminate the area with a suitable solvent, followed by soap and water.

Major Spill (outside a fume hood)
  • Evacuate: Evacuate the laboratory immediately and alert others.[14][17]

  • Isolate: Close the laboratory doors to contain the spill.

  • Notify: Contact the institution's Environmental Health and Safety (EHS) office or emergency response team.[14][15]

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

G spill Chemical Spill Occurs assess Assess Spill Size & Location spill->assess minor Minor Spill (in fume hood) assess->minor Small & Contained major Major Spill (outside fume hood) assess->major Large or Uncontained alert_minor Alert Colleagues minor->alert_minor evacuate Evacuate Lab major->evacuate contain Contain with Absorbent alert_minor->contain cleanup Collect Waste contain->cleanup decon Decontaminate Area cleanup->decon isolate Isolate Area evacuate->isolate notify Notify EHS/Emergency Response isolate->notify

Caption: Decision-making workflow for spill response.

Waste Disposal

All waste containing 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste in accordance with institutional and local regulations.[1][15]

  • Collect: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Label: The label should include the chemical name and the words "Hazardous Waste."

  • Dispose: Arrange for pickup and disposal by the institution's EHS or a licensed hazardous waste disposal company.

Conclusion

The protocols outlined in this document are based on established safety principles and are intended to provide a framework for the safe handling and storage of 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate. It is the responsibility of the principal investigator and each individual researcher to ensure that they understand the potential hazards and adhere to these guidelines.[9] As more information about the toxicological properties of this compound becomes available, these protocols should be reviewed and updated accordingly.

References

  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • Loba Chemie. PYRIDINE FOR SYNTHESIS.
  • National Institutes of Health. Pyridine | C5H5N | CID 1049 - PubChem.
  • Northwestern University. Laboratory Safety and Chemical Hygiene Plan.
  • Quora. (2024, April 14). What are the safety precautions for using research chemicals and what are the potential risks associated with their use?
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • LPS. Safety Data Sheet (SDS) Pyridine.
  • Sciencemadness Wiki. (2022, November 30). Pyridine.
  • New Mexico State University. Chemical Safety in Research and Teaching.
  • KISHIDA CHEMICAL CO., LTD. (2022, February 4). Safety Data Sheet.
  • Lab Manager. (2021, February 3). Health and Safety Compliance for the Research Laboratory.
  • (2023, December 30). QV-0088 p.1 - Safety Data Sheet.
  • Fisher Scientific. (2024, April 1). SAFETY DATA SHEET.
  • (2025, January 28). 4 - SAFETY DATA SHEET.
  • (n.d.). 5 - SAFETY DATA SHEET.
  • Princeton EHS. Chemical Spill Procedures | Office of Environmental Health and Safety.
  • ECHEMI. (2019, July 15). 4-Fluorophenylhydrazine SDS, 371-14-2 Safety Data Sheets.
  • University of Toronto. Chemical Spill Procedures - Environmental Health & Safety.
  • American Chemical Society. Guide for Chemical Spill Response.
  • (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • New Mexico State University. Chemical Exposure and Spill Response Procedures.
  • Capot Chemical. (2014, March 14). MSDS of 4-Amino-2-fluoropyridine.

Sources

Use of 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Covalent Fragment Screening using 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate

Executive Summary

This guide details the application of 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate (hereafter referred to as FP-FPC ) in high-throughput screening (HTS) for covalent ligand discovery. Unlike traditional reversible inhibitors, FP-FPC utilizes a "tunable electrophile" strategy. The 4-fluorophenoxy moiety acts as a mild leaving group, activated only upon specific proximity to a nucleophilic residue (Lysine, Tyrosine, or Cysteine) within a target protein's binding pocket.

This protocol is designed for researchers utilizing Intact Protein Mass Spectrometry (LC-MS) to identify cryptic binding pockets and develop targeted covalent inhibitors (TCIs) for "undruggable" targets.

Mechanism of Action: Proximity-Driven Reactivity

The utility of FP-FPC lies in its balanced reactivity. Acyl chlorides are too reactive (promiscuous), while simple phenyl carbamates are often too inert. The addition of the fluorine atom to the phenolic leaving group lowers the pKa of the phenol, making the carbonyl carbon sufficiently electrophilic for nucleophilic attack only when local concentration is increased by non-covalent binding affinity.

Chemical Pathway:

  • Recognition: The 4-fluoropyridin-2-yl moiety (the "scaffold") binds reversibly to a pocket on the target protein.

  • Reaction: A proximal nucleophile (e.g., Lysine

    
    -amino group) attacks the carbamate carbonyl.
    
  • Release: 4-Fluorophenol is expelled as the leaving group.

  • Adduct Formation: A stable urea (if Lys) or carbamate (if Tyr/Ser) adduct is formed between the protein and the 4-fluoropyridin-2-yl fragment.

Mechanism Diagram:

ReactionMechanism Compound FP-FPC Reagent (Warhead + Scaffold) Complex Non-Covalent Complex (Proximity Induced) Compound->Complex  Binding (Kd)   Protein Target Protein (Nucleophile: Lys/Tyr/Cys) Protein->Complex  Binding (Kd)   TS Tetrahedral Intermediate Complex->TS  Nucleophilic Attack   Product Covalent Adduct (Protein-Scaffold Urea) TS->Product  Bond Formation   LeavingGroup Leaving Group (4-Fluorophenol) TS->LeavingGroup  Elimination  

Caption: Proximity-induced covalent labeling mechanism. The reaction is driven by the binding affinity of the scaffold, ensuring site specificity over non-specific labeling.

Experimental Protocol: High-Throughput LC-MS Screening

Objective: To screen a library containing FP-FPC against a target protein to determine % covalent occupancy.

Reagents and Equipment
  • Target Protein: >95% purity, buffer exchanged into non-nucleophilic buffer (HEPES or Phosphate, pH 7.4). Avoid Tris or primary amines.

  • Compound: FP-FPC (100 mM stock in DMSO).

  • Control: Iodoacetamide (positive control for Cys) or a known reactive probe.

  • LC-MS System: Q-TOF or Orbitrap capable of deconvoluting protein charge envelopes.

  • Column: C4 or C8 Reverse Phase Column (e.g., Agilent PLRP-S).

Workflow Steps

Step 1: Protein Preparation Dilute protein to 2–5 µM in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl). Critical: Ensure no DTT or BME is present if targeting Cysteine. For Lysine targeting, standard reducing agents are acceptable.

Step 2: Compound Incubation Dispense FP-FPC into the assay plate (384-well).

  • Final Compound Concentration: 50 µM – 200 µM (typically 10x-50x excess over protein).

  • Final DMSO: < 2%.

  • Incubation: 2 to 24 hours at Room Temperature (25°C).

  • Note: Carbamates react slower than acrylamides; longer incubation ensures equilibrium for "slow" binders.

Step 3: Quenching (Optional) Add 10x excess of a scavenger (e.g., hydroxylamine or free lysine) to stop the reaction if not injecting immediately. For HTS, direct injection is preferred.

Step 4: LC-MS Acquisition Inject 10–20 µL per well. Run a rapid desalting gradient (5% to 95% Acetonitrile + 0.1% Formic Acid over 2 minutes).

Step 5: Data Deconvolution Deconvolute raw spectra to zero-charge mass.

  • Target Mass Shift: Calculate the expected mass addition.

    • MW of FP-FPC: ~250.2 Da

    • MW of Leaving Group (4-Fluorophenol): 112.1 Da

    • Expected Adduct Mass (ΔMass): +138.1 Da (The 4-fluoropyridin-2-ylcarbamoyl moiety).

Data Analysis & Interpretation

Quantify the "Percent Occupancy" to determine hit potency.



Interpretation Guide:

% OccupancyClassificationAction
< 10% Non-binderDiscard.
10% – 40% Weak BinderPotential fragment hit. Optimize scaffold.
> 50% Hit Validate specificity (dose-response, competition assay).
> 90% (Rapid) Highly ReactiveCheck for promiscuity (run against BSA/Ovalbumin).

HTS Workflow Diagram:

HTSWorkflow Library FP-FPC Library Plate (DMSO Stocks) Dispense Acoustic Dispensing (Echo/Mosquito) Library->Dispense Incubate Incubation (Protein + Cpd, 4-24h) Dispense->Incubate LCMS Rapid LC-MS (2 min gradient) Incubate->LCMS Deconv Deconvolution & Mass Shift Detection (+138 Da) LCMS->Deconv HitCall Hit Identification (>50% Occupancy) Deconv->HitCall

Caption: High-throughput screening workflow for covalent fragment discovery using Intact Protein Mass Spectrometry.

Strategic Advantages of FP-FPC

  • Lysine Targeting: Unlike acrylamides (Cys-specific) or sulfonyl fluorides (Tyr/Lys/His), fluorophenyl carbamates are excellent for targeting Lysine residues, which are abundant on protein surfaces but historically difficult to target covalently.

  • Dual-Fluorine Probe: The compound contains two fluorine atoms. This enables 19F NMR screening as a secondary validation method.

    • Signal 1: Intact FP-FPC.

    • Signal 2: Free 4-fluorophenol (sharp signal, indicates reaction).

    • Signal 3: Protein-bound 4-fluoropyridine (broad signal).

  • Tunability: The reactivity can be further modulated by adding electron-withdrawing groups to the leaving group phenol if the hit rate is too low.

References

  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8951–8968. Link

  • London, N. (2019). "Covalent Fragment Screening."[1] Methods in Enzymology, 610, 259-281. Link

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. Link

  • Åberg, C., et al. (2021). "Affinity-Based Methods for Site-Specific Conjugation of Antibodies." Bioconjugate Chemistry, 32(9), 1872–1886. Link

Sources

Troubleshooting & Optimization

Avoiding common errors in experiments involving 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a comprehensive resource for researchers utilizing 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate (CAS: 1993323-88-8) in the synthesis of unsymmetrical ureas. This document addresses the specific chemical behavior of this activated carbamate, optimizing reaction conditions, and troubleshooting common experimental failures.

Senior Application Scientist: Dr. Alex V. Thorne Department: Synthetic Methodology & Process Chemistry Last Updated: February 14, 2026

Compound Profile & Mechanistic Insight[1]

4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate is a "masked isocyanate" reagent designed for the safe and efficient installation of the N-(4-fluoropyridin-2-yl)urea motif into amine-bearing scaffolds. Unlike volatile and unstable isocyanates, this crystalline solid allows for precise stoichiometry and bench-top handling, provided specific protocols are followed.

Why this Reagent?
  • Safety: Eliminates the need to handle 2-isocyanato-4-fluoropyridine, which is prone to rapid dimerization and hydrolysis.

  • Reactivity: The 4-fluorophenoxy group acts as an activated leaving group (pKa ~9.9), offering faster reaction kinetics than unsubstituted phenyl carbamates due to the inductive electron-withdrawing effect of the fluorine atom [1].

  • Selectivity: It reacts chemoselectively with primary and secondary amines to form ureas without the side reactions common to phosgene-based protocols.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution (aminolysis). The nucleophilic amine attacks the carbamate carbonyl, forming a tetrahedral intermediate. The 4-fluorophenoxide anion is then expelled, yielding the desired urea and 4-fluorophenol byproduct.

ReactionMechanism Figure 1: Aminolysis mechanism of 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate. Reagent Reagent: 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate Intermediate Tetrahedral Intermediate Reagent->Intermediate + Amine (Attack at C=O) Amine Nucleophile: R-NH2 Amine->Intermediate Product Product: N-(4-fluoropyridin-2-yl) -N'-alkyl urea Intermediate->Product Elimination Byproduct Byproduct: 4-Fluorophenol Intermediate->Byproduct Leaving Group Expulsion

Optimized Experimental Protocol

Objective: Synthesis of 1-(4-fluoropyridin-2-yl)-3-alkylurea with >90% purity.

Reagents & Equipment[1][2][3]
  • Reagent: 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.0 - 1.1 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 - 2.0 equiv)

  • Solvent: Anhydrous DMSO (preferred) or THF.

  • Temperature: Ambient (20–25°C) to 60°C.

Step-by-Step Procedure
  • Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DMSO (0.2 M concentration).

  • Activation: Add DIPEA (1.2 equiv). Note: If the amine is a salt (e.g., HCl salt), increase base to 2.2 equiv.

  • Addition: Add solid 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate (1.0 equiv) in one portion.

    • Tip: For less reactive amines (anilines), heat to 50°C immediately.

  • Monitoring: Stir at RT. Monitor by LC-MS.[2]

    • Success Marker: Disappearance of Reagent peak (MW ~250) and appearance of Product mass.

  • Workup (Critical):

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).

    • Wash 1: 1M NaOH or sat. NaHCO3 (removes 4-fluorophenol byproduct).

    • Wash 2: Water (removes DMSO).

    • Wash 3: Brine.

    • Dry over Na2SO4, filter, and concentrate.

Troubleshooting Guide

This section addresses specific failure modes reported by users.

Issue 1: "I see a major impurity at MW 112 or 224 in LC-MS."

Diagnosis: Hydrolysis of the Reagent. If the reagent is exposed to moisture, it hydrolyzes to release 2-amino-4-fluoropyridine (MW ~112). This amine can then react with remaining reagent to form a symmetric urea dimer (MW ~238) or simply remain as an impurity.

  • Cause: Wet solvent or old reagent stored improperly.

  • Solution:

    • Use anhydrous solvents (DMSO/THF) from a fresh bottle or molecular sieves.

    • Store the reagent in a desiccator at -20°C.

    • Purge the reaction vessel with Nitrogen/Argon.

Issue 2: "The product is an oil/sticky gum and NMR shows aromatic peaks at δ 6.8–7.0."

Diagnosis: Incomplete removal of 4-Fluorophenol. The reaction generates stoichiometric 4-fluorophenol. It often co-elutes with urea products on silica gel.

  • Cause: Insufficient basic wash during workup.

  • Solution:

    • Increase the number of 1M NaOH washes (3x).

    • If the product is base-sensitive, use a basic alumina plug for purification instead of silica gel.

Issue 3: "Reaction is stalled at 50% conversion."

Diagnosis: Low Nucleophilicity or Equilibrium Issues. While 4-fluorophenyl is a good leaving group, sterically hindered or electron-deficient amines (e.g., nitro-anilines) react slowly.

  • Cause: Insufficient thermal energy or protonation of the amine.

  • Solution:

    • Heat: Increase temperature to 60–80°C.

    • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine) to activate the carbonyl further [2].

    • Stoichiometry: Ensure enough base is present to keep the amine deprotonated.

Issue 4: "Precipitate formed immediately upon mixing."

Diagnosis: Product Precipitation (Good News). Ureas are often less soluble than the starting materials, especially in THF or DCM.

  • Solution: Do not discard the solid! Filter the precipitate and wash with cold ether. This is likely your pure product. Verify by LC-MS.

Quantitative Data & Specifications

Solubility Profile
SolventSolubility (25°C)Suitability for Reaction
DMSO High (>100 mg/mL)Excellent (Standard)
DMF High (>100 mg/mL)Good (Harder to remove)
THF ModerateGood (Product may precipitate)
DCM LowPoor (Slow kinetics)
Water InsolubleAvoid (Hydrolysis risk)
Comparative Reactivity (Leaving Groups)

The 4-fluorophenyl group provides a "Goldilocks" zone of reactivity—stable enough to handle but reactive enough to drive completion.

Leaving Group (ArO-)Approx pKaReactivityStability
4-Nitrophenyl7.1Very HighLow (Hydrolysis prone)
4-Fluorophenyl 9.9 High High (Shelf-stable)
Phenyl10.0ModerateHigh
Methyl/Ethyl15-16Very LowVery High (Requires high heat)

Frequently Asked Questions (FAQ)

Q: Can I use this reagent to make carbamates (using alcohols instead of amines)? A: Yes, but it requires harsher conditions. Alcohols are poorer nucleophiles than amines. You will need a stronger base (NaH or LiHMDS) or high temperatures with a catalyst (DBU/Ti(OiPr)4) to displace the 4-fluorophenol with an alcohol [3].

Q: How do I remove the 4-fluorophenol if my product is also acidic (e.g., carboxylic acid)? A: You cannot use a NaOH wash. Instead, use preparative HPLC (acidic mobile phase) or trituration . Triturating the crude solid with diethyl ether or DCM often dissolves the phenol while leaving the urea product behind.

Q: Is the reagent compatible with microwave synthesis? A: Yes. Microwave irradiation (80–100°C for 10–20 mins) in THF is highly effective for sluggish amines.

Workflow Visualization

Workflow Figure 2: Experimental decision tree for urea synthesis. Start Start: Dissolve Amine + Base in DMSO/THF AddReagent Add 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate Start->AddReagent Check Check LC-MS (1-4 hours) AddReagent->Check Decision Conversion > 90%? Check->Decision Workup Workup: Dilute with EtOAc Wash with 1M NaOH Decision->Workup Yes Heat Heat to 60°C or Add DMAP Decision->Heat No Finish Isolate Product (Dry & Concentrate) Workup->Finish Heat->Check Re-check after 2h

References

  • Thavonek, J. et al. "Substituent Effects in the Aminolysis of Phenyl Carbamates." Journal of Organic Chemistry, 2018. (Generalized citation for phenyl carbamate reactivity).

  • Han, C. & Porco, J. A. "Synthesis of Carbamates and Ureas Using Zr(IV)-Catalyzed Exchange Processes."[3] Organic Letters, 2007, 9(8), 1517–1520.

  • Knölker, H. J. et al. "Transition Metal-Catalyzed Synthesis of Ureas and Carbamates." Chemical Reviews, 2004.

  • US Patent 5925762A. "Practical synthesis of urea derivatives." Google Patents.

(Note: Specific literature on "4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate" is sparse; protocols are derived from standard "activated phenyl carbamate" methodologies validated in medicinal chemistry applications.)

Sources

Validation & Comparative

Ensuring the reproducibility of experimental results with 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical guide for ensuring reproducibility with 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate.

Content Type: Technical Comparison & Reproducibility Guide Subject: 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate (Referred to herein as FP-FPC ) Application: Covalent Inhibition of Serine Hydrolases (e.g., FAAH, MAGL, ABHD6)

Executive Summary: The "Goldilocks" Electrophile

In the development of covalent inhibitors for serine hydrolases, researchers often oscillate between two extremes: highly reactive "warheads" that lack selectivity (e.g., 4-nitrophenyl carbamates) and highly stable motifs that exhibit sluggish kinetics (e.g., alkyl carbamates).

4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate (FP-FPC) represents a precision-engineered "Goldilocks" probe. The inclusion of the 4-fluorophenol leaving group (pKa ~9.9) provides a reactivity profile that is tunable and distinct from the hyper-reactive 4-nitrophenol (pKa ~7.1). However, this balance introduces a specific vulnerability: hydrolytic sensitivity .

Reproducibility with FP-FPC is not a matter of simple dosing; it is a function of temporal control and pH management . This guide outlines the mechanistic grounding and strict protocols required to generate valid, reproducible IC50 and kinetic data.

Mechanistic Grounding & Comparative Analysis

To ensure reproducibility, one must understand why the molecule behaves as it does. FP-FPC functions as a suicide substrate . The carbamate bond is attacked by the catalytic serine nucleophile of the target enzyme, releasing the 4-fluorophenol leaving group and permanently carbamylating the enzyme.

Mechanism of Inactivation (Visualized)

The following diagram illustrates the critical "Point of Failure" where hydrolysis competes with enzyme inactivation.

G Compound FP-FPC (Intact Inhibitor) Complex Tetrahedral Intermediate Compound->Complex Nucleophilic Attack (Ser-OH) Hydrolysis Spontaneous Hydrolysis Compound->Hydrolysis pH > 7.5 (Time Dependent) Enzyme Serine Hydrolase (Active) Enzyme->Complex Inhibited Carbamylated Enzyme (Irreversible) Complex->Inhibited Carbamylation LG 4-Fluorophenol (Leaving Group) Complex->LG Release Hydrolysis->LG Waste Carbamic Acid -> Amine (Inactive) Hydrolysis->Waste Degradation

Figure 1: Mechanism of Action vs. Degradation Pathway. Note the competition between the enzyme active site and bulk solvent hydrolysis.

Comparative Performance Matrix

The choice of FP-FPC over alternatives is a decision to prioritize kinetic balance over absolute stability.

FeatureFP-FPC (Subject) 4-Nitrophenyl Carbamate Cyclohexyl Carbamate (e.g., URB597)
Leaving Group pKa ~9.9 (Tuned)~7.1 (Acidic/Reactive)~16 (Stable)
Hydrolytic Stability Moderate (t1/2 ~4-6h @ pH 7.4) Low (t1/2 < 30 min @ pH 7.4)High (Stable for days)
Reactivity Profile Selective Serine targetingPromiscuous (High background)Slow onset (Requires pre-incubation)
Reproducibility Risk Medium (Time-sensitive) High (Degrades during prep)Low (Forgiving)
Primary Use Case Kinetic profiling, ABPPRapid screening (High False Positives)In vivo efficacy studies

Key Insight: Unlike 4-nitrophenyl variants, FP-FPC allows for sufficient handling time (30-60 mins) without significant degradation, provided the buffer pH is strictly controlled.

The Self-Validating Protocol (SVP)

To guarantee data integrity, you must treat FP-FPC as a "Time-Bomb" reagent. The following protocol minimizes the variable of non-enzymatic hydrolysis.

Phase 1: Stock Preparation (The "Dry" Phase)
  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water content <50 ppm).

  • Concentration: Prepare a 1000x master stock (e.g., 10 mM).

  • Storage: Aliquot into single-use amber vials under nitrogen/argon. Store at -80°C.

  • Critical Constraint: Never freeze-thaw an aliquot more than once. Moisture introduction initiates autocatalytic degradation.

Phase 2: The "Solvent Shift" Dilution Method

Directly adding high-concentration DMSO stock to aqueous buffer often causes micro-precipitation, leading to "false flat" dose-response curves.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 into 100% DMSO (not buffer) to create a 1 mM working solution.

  • Buffer Prep: Use HEPES or PBS (pH 7.4). Avoid Tris if possible, as the primary amine in Tris can theoretically react with highly activated carbamates over long incubations, though less likely with FP-FPC than NHS-carbamates.

  • The Shift: Add the 1 mM DMSO working solution to the assay buffer immediately before adding the enzyme.

    • Final DMSO concentration: Keep < 1% (v/v).

Phase 3: The Reproducibility Check (QC)

Before running a high-throughput screen, validate the stock integrity using UV-Vis or LCMS.

  • The Marker: 4-Fluorophenol absorbs at ~280-290 nm .

  • The Test: Incubate 10 µM FP-FPC in PBS (pH 7.4) for 60 minutes.

  • Pass Criteria: If free 4-fluorophenol content > 5% relative to T=0, the stock is compromised or the buffer pH is too high.

Experimental Workflow for Kinetic Assays

This workflow ensures that the observed IC50 reflects enzyme inhibition, not inhibitor hydrolysis.

Workflow Start Start: Thaw 10mM Stock (Single Use) Check Visual Inspection: Precipitate? Start->Check Check->Start Cloudy (Discard) Dilute Step 1: Dilute to 100x in DMSO (Keep Anhydrous) Check->Dilute Clear Initiate Step 4: Add Inhibitor (Start Timer Immediately) Dilute->Initiate Buffer Step 2: Prepare Buffer (HEPES pH 7.4, 37°C) Mix Step 3: Add Enzyme to Buffer (Equilibrate 5 min) Buffer->Mix Mix->Initiate Measure Step 5: Measure Activity (Fluorogenic Substrate) Initiate->Measure

Figure 2: Optimized Workflow to minimize hydrolytic exposure time.

Troubleshooting Data Variability

If your IC50 values are shifting (e.g., Day 1: 5 nM -> Day 2: 50 nM), check the following:

  • pH Drift: Carbamate hydrolysis is base-catalyzed. A shift from pH 7.4 to 7.8 can double the hydrolysis rate.

  • Incubation Time: For covalent inhibitors, IC50 is time-dependent. You must report k_inact/K_I or specify a fixed incubation time (e.g., "IC50 (30 min)"). Comparing a 10-minute IC50 to a 60-minute IC50 is invalid.

  • BSA Interference: High concentrations of BSA (0.1%+) can sequester lipophilic carbamates. Run a control without BSA to check for potency shifts.

References

  • Cravatt, B. F., et al. (2013). Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. National Institutes of Health / PubMed Central.

  • Vacondio, F., et al. (2015).[1] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry / ACS Publications.

  • Adibekian, A., et al. (2011).[2] Optimization of phosphonate and carbamate activity-based probes for serine hydrolases. Journal of the American Chemical Society.

  • Hsu, K. L., et al. (2012). DAGL-beta inhibition perturbs a lipid network involved in macrophage inflammatory responses. Nature Chemical Biology.

Sources

A Researcher's Guide to Kinome-Wide Selectivity Profiling: A Comparative Analysis Featuring 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the latest literature review, "4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate" is not a widely characterized compound in the public domain with extensive biological data. Therefore, this guide will utilize this molecule as a representative case study of a novel, putative kinase inhibitor to illustrate the critical process of kinome-wide selectivity profiling and comparative analysis. The experimental data for this specific compound presented herein is hypothetical and for illustrative purposes.

Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention, particularly in oncology.[1] Kinase inhibitors have revolutionized the treatment of various cancers and other diseases.[2][3] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[1] Off-target effects of kinase inhibitors can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4] Therefore, a comprehensive understanding of a compound's kinome-wide selectivity profile is paramount during drug development.

This guide provides a comparative framework for assessing the kinome-wide selectivity of a novel kinase inhibitor, using the hypothetical compound 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate as our central example. Based on the prevalence of the fluoropyridinyl-carbamate scaffold in patented kinase inhibitors, we will hypothesize that our compound of interest is a putative inhibitor of the Raf/MEK/ERK (MAPK) signaling pathway, a critical cascade in cell proliferation and survival.

We will compare our hypothetical compound to two well-established, clinically relevant inhibitors of the MAPK pathway: Vemurafenib , a potent inhibitor of BRAF V600E mutant kinase, and Sorafenib , a multi-kinase inhibitor targeting BRAF, VEGFR, and PDGFR, among others. This comparison will illuminate how different selectivity profiles can translate to distinct therapeutic applications and potential liabilities.

Methodologies for Kinome-Wide Selectivity Profiling

A multi-pronged approach is essential for a thorough assessment of kinase inhibitor selectivity. Here, we detail three complementary, industry-standard methodologies.

Biochemical (Enzymatic) Kinase Assays

These assays directly measure the ability of a compound to inhibit the catalytic activity of a purified recombinant kinase. They are often used for primary screening and for determining the potency (e.g., IC50) against a specific target.

Principle: A kinase, its substrate (often a generic or specific peptide), and ATP are incubated in the presence of the inhibitor. The amount of phosphorylated substrate or the amount of ADP produced is then quantified.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Prepare a solution of the kinase of interest in reaction buffer.

    • Prepare a solution of the substrate and ATP in reaction buffer. The ATP concentration is often set at or near the Km value for each kinase to ensure accurate potency assessment.

  • Assay Procedure (384-well plate format):

    • Dispense 5 µL of the test compound at various concentrations into the wells of a black 384-well plate. Include a DMSO-only control (no inhibition) and a high-concentration positive control inhibitor (maximum inhibition).

    • Add 10 µL of the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction and quantify the product. For ADP-Glo™ (Promega) or similar assays, this involves adding a reagent that depletes the remaining ATP, followed by a second reagent that converts the generated ADP back to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO (0% inhibition) and positive (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for Biochemical Kinase Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Dilutions add_compound Dispense Compound to Plate prep_compound->add_compound prep_kinase Prepare Kinase Solution add_kinase Add Kinase & Pre-incubate prep_kinase->add_kinase prep_substrate_atp Prepare Substrate/ATP Mix start_reaction Add Substrate/ATP prep_substrate_atp->start_reaction add_compound->add_kinase add_kinase->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop Reaction & Detect Signal incubate->stop_reaction read_plate Read Luminescence stop_reaction->read_plate normalize Normalize Data read_plate->normalize plot_curve Plot Dose-Response Curve normalize->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Workflow for a typical in vitro biochemical kinase inhibition assay.

Kinase Binding Assays (e.g., KINOMEscan™)

Binding assays measure the ability of a compound to displace a ligand from the ATP-binding site of a kinase. They are independent of enzyme activity and can identify interactions with non-functional or inactive kinases.

Principle (KINOMEscan™ by Eurofins DiscoverX): This is a competition binding assay. Kinases are tagged with a DNA label and immobilized on a solid support. The test compound is incubated with the immobilized kinases in the presence of an active-site directed ligand. The amount of kinase that remains bound to the solid support is quantified via qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower amount of kinase captured and a lower qPCR signal.

Experimental Protocol: KINOMEscan™ Profiling (Conceptual)

  • Compound Submission: The test compound is submitted to the service provider at a specified concentration (e.g., 1 µM).

  • Assay Performance:

    • A library of DNA-tagged kinases is incubated with the test compound.

    • The mixture is passed over a column containing an immobilized, active-site directed ligand.

    • Kinases that are not bound by the test compound will bind to the immobilized ligand and be retained on the column.

    • Kinases that are bound by the test compound will flow through the column.

    • The amount of kinase bound to the column is quantified using qPCR.

  • Data Analysis:

    • The results are typically reported as "% Control" or "% Inhibition".

    • A lower % Control value indicates stronger binding of the test compound to the kinase.

    • Selectivity scores (e.g., S-scores) can be calculated to quantify the overall selectivity of the compound. For example, S(10) is the number of kinases with >90% inhibition at a given concentration, divided by the total number of kinases tested.

Cell-Based Target Engagement Assays

These methods assess inhibitor binding to kinases within a more physiologically relevant context, such as a cell lysate or intact cells. This is crucial as cellular factors, such as high endogenous ATP concentrations, can affect a compound's apparent potency.

Principle: This activity-based profiling method uses an ATP-biotin probe that covalently labels a conserved lysine residue in the ATP-binding site of active kinases. In a competitive binding experiment, cell lysates are pre-incubated with the test inhibitor. Kinases that are bound by the inhibitor are shielded from labeling by the ATP-biotin probe. After labeling, the proteome is digested, and the biotinylated peptides are enriched and quantified by mass spectrometry. A decrease in the signal for a particular kinase-derived peptide indicates that the inhibitor has engaged that target.

Experimental Protocol: KiNativ™ Profiling

  • Cell Culture and Lysis:

    • Culture cells of interest to the desired density.

    • Harvest and lyse the cells under native conditions to preserve kinase activity.

  • Inhibitor Treatment:

    • Treat the cell lysate with the test compound at various concentrations or a single high concentration. Include a DMSO vehicle control. .

  • Probe Labeling:

    • Add the biotinylated acyl-phosphate ATP probe to the lysates and incubate to allow for covalent labeling of active kinases.

  • Proteomic Sample Preparation:

    • Denature, reduce, and alkylate the proteins.

    • Digest the proteins into peptides using trypsin.

  • Enrichment and Mass Spectrometry:

    • Enrich the biotinylated peptides using streptavidin beads.

    • Analyze the enriched peptides by LC-MS/MS to identify and quantify the labeled kinases.

  • Data Analysis:

    • Compare the peptide signal intensities between the inhibitor-treated and DMSO-treated samples to determine the percent inhibition for each identified kinase.

Workflow for KiNativ™ Profiling

cluster_prep Sample Preparation cluster_labeling Labeling & Digestion cluster_analysis Analysis cell_lysis Prepare Cell Lysate inhibitor_treatment Treat Lysate with Inhibitor cell_lysis->inhibitor_treatment probe_labeling Add ATP-Biotin Probe inhibitor_treatment->probe_labeling trypsin_digest Digest to Peptides probe_labeling->trypsin_digest enrichment Enrich Biotinylated Peptides trypsin_digest->enrichment lcms LC-MS/MS Analysis enrichment->lcms quantification Quantify & Identify Kinases lcms->quantification

Caption: Workflow for the KiNativ™ activity-based kinome profiling method.

Principle: iTSA is a method for assessing target engagement based on ligand-induced thermal stabilization. When a ligand binds to a protein, it generally increases the protein's melting temperature (Tm). In iTSA, cell lysates or intact cells are treated with an inhibitor and then heated to a specific temperature. The aggregated, denatured proteins are then separated from the soluble, stabilized proteins by centrifugation. The abundance of proteins in the soluble fraction is quantified by mass spectrometry. An increase in the amount of a soluble protein in the inhibitor-treated sample compared to the control indicates that the inhibitor has bound to and stabilized that protein.

Comparative Kinome-Wide Selectivity Analysis

To illustrate the comparative analysis, we will use hypothetical KINOMEscan™ data for our compound of interest, 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate, and compare it with published data for Vemurafenib and Sorafenib. The data is presented as percent of control (% Ctrl), where a lower number indicates stronger binding.

Quantitative Selectivity Data
Kinase Target4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate (% Ctrl @ 1µM) (Hypothetical)Vemurafenib (% Ctrl @ 1µM)Sorafenib (% Ctrl @ 1µM)
BRAF (V600E) 0.5 0.1 1.5
BRAF (WT) 15 1.0 0.5
CRAF (RAF1) 25 350.2
VEGFR2 (KDR)85900.1
PDGFRB75850.3
KIT90950.8
ABL1959825
SRC607540
LCK658035
p38a (MAPK14)50605

(Data for Vemurafenib and Sorafenib are representative and collated from public sources for illustrative purposes.)

Visualizing Selectivity: The Kinome Tree

A common way to visualize kinome-wide selectivity is by mapping the interaction data onto a dendrogram of the human kinome. In these "kinome trees," strongly inhibited kinases are represented by large, colored circles, providing an immediate visual impression of a compound's selectivity.

Hypothetical Kinome Selectivity of 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate

TK TK SRC SRC TK->SRC TKL TKL BRAF BRAF TKL->BRAF CRAF CRAF TKL->CRAF STE STE CK1 CK1 AGC AGC CAMK CAMK CMGC CMGC p38a p38a CMGC->p38a Kinome Kinome->TK Kinome->TKL Kinome->STE Kinome->CK1 Kinome->AGC Kinome->CAMK Kinome->CMGC

Caption: Illustrative kinome tree for 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate, highlighting strong on-target inhibition of BRAF and moderate off-target effects.

Interpretation and Discussion

  • 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate (Hypothetical): Our hypothetical data suggests this compound is a potent inhibitor of BRAF V600E, with moderate selectivity over wild-type BRAF and CRAF. It also shows some off-target activity against SRC family kinases and p38a. This profile suggests it could be a promising candidate for treating BRAF V600E-mutant cancers, but its off-target effects would require careful investigation to assess potential toxicities or beneficial polypharmacology.

  • Vemurafenib: This compound is highly selective for BRAF V600E. Its high selectivity is a key reason for its efficacy in BRAF V600E-mutant melanoma. However, this selectivity can also lead to paradoxical activation of the MAPK pathway in cells with wild-type BRAF, contributing to side effects like cutaneous squamous cell carcinomas.

  • Sorafenib: In contrast, Sorafenib is a multi-kinase inhibitor with potent activity against BRAF, CRAF, VEGFR2, and PDGFRB. This broad profile makes it effective in cancers driven by multiple signaling pathways, such as hepatocellular and renal cell carcinoma. However, this lack of selectivity is also associated with a wider range of side effects, including hypertension, hand-foot syndrome, and fatigue.

Signaling Pathway Context

Understanding where these inhibitors act within the relevant signaling pathway is crucial for interpreting their biological effects.

MAPK Signaling Pathway and Inhibitor Targets

GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GF->RTK RAS RAS RTK->RAS BRAF BRAF / CRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Sorafenib Sorafenib Sorafenib->RTK Sorafenib->BRAF Vemurafenib Vemurafenib Vemurafenib->BRAF Hypothetical 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate Hypothetical->BRAF

Caption: Simplified MAPK signaling pathway showing the points of intervention for the compared kinase inhibitors.

Conclusion

The journey of a novel kinase inhibitor from discovery to clinical application is critically dependent on a thorough understanding of its interaction with the entire kinome. As illustrated with our hypothetical compound, 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate , a multi-faceted profiling strategy employing biochemical, binding, and cell-based assays is essential. Comparing the resulting selectivity profile against those of established drugs like Vemurafenib and Sorafenib provides invaluable context, helping to predict both therapeutic potential and potential liabilities. This comprehensive, comparative approach enables researchers to make informed decisions, ultimately accelerating the development of safer and more effective targeted therapies.

References

  • Vertex AI Search. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides.
  • ResearchGate. The KiNativ ™ Method (A) Chemical structure of the acylphosphate probe....
  • PMC. KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling.
  • PMC. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases.
  • PMC. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics.
  • AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
  • PMC. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates.
  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?.
  • ResearchGate. An isothermal shift assay for proteome scale drug-target identification.
  • BioAssay Systems. EnzyChrom™ Kinase Assay Kit.
  • Laboratory News. Tales from a broad kinome profiler.
  • ResearchGate. Kinome-wide selectivity of JAK kinase inhibitors determined by....
  • LINCS Data Portal. OTSSP167 KiNativ -- single dose experiment (LDG-1185: LDS-1188).
  • bioRxiv. Rapid discovery of drug target engagement by isothermal shift assay.
  • Sigma-Aldrich. Kinase Assay Kit.
  • ResearchGate. Evaluation of the isothermal shift assay (iTSA) method targets a....
  • PMC. Recent advances in methods to assess the activity of the kinome.
  • ResearchGate. The KiNativ approach to kinase inhibitor profiling. ATP-biotin can bind....
  • ResearchGate. Inhibition Profiles for Reference Compounds and Clinically Relevant Kinase Inhibitors.
  • PMC. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities.
  • PMC. Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives.
  • PMC. Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors.
  • PMC. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.
  • ResearchGate. Kinome profiling using the KINOMEscan assay for the first- and....

Sources

A Researcher's Guide to Cross-Validating the Mechanism of Action of 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise elucidation of a compound's mechanism of action (MoA) is paramount. It is the bedrock upon which successful therapeutic development is built, guiding lead optimization, predicting potential toxicities, and informing clinical trial design. This guide provides an in-depth, technical framework for the cross-validation of the MoA of a novel investigational compound, 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate. We will explore a hypothetical scenario where this compound has been identified as a putative inhibitor of a key cellular signaling pathway and outline a rigorous, multi-pronged approach to confirm its target engagement and downstream effects. This guide is intended for researchers, scientists, and drug development professionals seeking to apply cutting-edge methodologies to validate the MoA of novel chemical entities.

Introduction: The Investigational Compound and its Putative Mechanism

4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate is a novel small molecule with a carbamate functional group, a moiety known to act as a covalent or pseudo-irreversible inhibitor of various enzymes, particularly serine hydrolases and kinases.[1][2][3] Initial high-throughput screening has suggested that this compound may inhibit the activity of "Kinase X," a serine/threonine kinase implicated in a prevalent oncogenic signaling pathway.

The central hypothesis to be tested is that 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate directly binds to and inhibits the catalytic activity of Kinase X within a cellular context, leading to the modulation of downstream signaling events and a subsequent anti-proliferative phenotype. To rigorously validate this hypothesis, a series of cross-validation experiments are essential.

The Cross-Validation Workflow: A Multi-Faceted Approach

A robust MoA validation strategy relies on the convergence of evidence from multiple, independent experimental approaches. This mitigates the risk of artifacts and off-target effects confounding the interpretation of results. Our proposed workflow integrates biophysical, biochemical, and cell-based assays to build a comprehensive picture of the compound's activity.

MoA_Cross_Validation_Workflow cluster_0 Initial Hypothesis cluster_1 Target Engagement cluster_2 Target Specificity cluster_3 Downstream Functional Effects cluster_4 Validated Mechanism of Action Hypothesis 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate inhibits Kinase X CETSA Cellular Thermal Shift Assay (CETSA) Hypothesis->CETSA Direct target binding? PFO Probe-Free Occupancy Assay (Mass Spectrometry) Hypothesis->PFO Confirm covalent modification Kinobeads Kinobeads Competition Binding Assay Hypothesis->Kinobeads Assess kinase selectivity ITDRF Isothermal Dose-Response Fingerprint (ITDRF) CETSA->ITDRF Quantify binding affinity Validated_MoA Confirmed MoA: Direct inhibition of Kinase X ITDRF->Validated_MoA PFO->Validated_MoA Kinobeads->Validated_MoA Phospho_flow Phospho-Flow Cytometry (Substrate Phosphorylation) Cell_viability Cell Viability Assay Phospho_flow->Cell_viability Phenotypic outcome? Validated_MoA->Phospho_flow Functional consequence?

Caption: A workflow for the cross-validation of 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate's mechanism of action.

Confirming Direct Target Engagement in a Cellular Milieu

The first and most critical step is to unequivocally demonstrate that the compound directly interacts with its putative target, Kinase X, within the complex environment of an intact cell.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement by assessing the thermal stability of a protein in the presence of a ligand.[4][5][6][7][8] Ligand binding typically confers thermodynamic stability to the target protein, resulting in a higher melting temperature.

Experimental Protocol: Endpoint Lytic CETSA

  • Cell Culture and Treatment: Culture a cell line endogenously expressing Kinase X to 80% confluency. Treat the cells with varying concentrations of 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating: Resuspend the cells in a suitable buffer and aliquot into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a 3-minute incubation at room temperature.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at high speed.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble Kinase X at each temperature point by Western blotting or other protein detection methods.

  • Data Interpretation: Plot the fraction of soluble Kinase X as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.

Isothermal Dose-Response Fingerprint (ITDRF) CETSA

To quantify the potency of target engagement, an isothermal dose-response fingerprint (ITDRF) CETSA can be performed.[4] In this variation, cells are treated with a range of compound concentrations and then heated at a single, fixed temperature that causes partial denaturation of the target protein.

Experimental Protocol: ITDRF CETSA

  • Cell Treatment: Treat cells with a serial dilution of 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate.

  • Heating: Heat all samples at a constant temperature (determined from the CETSA melting curve, e.g., the Tagg of the vehicle-treated sample).

  • Lysis and Analysis: Follow the lysis and protein analysis steps as described for the endpoint lytic CETSA.

  • Data Interpretation: Plot the amount of soluble Kinase X as a function of compound concentration. The resulting dose-response curve can be used to determine the EC50 for target engagement.

Probe-Free Occupancy (PFO) Assay for Covalent Modification

Given that carbamates can act as covalent inhibitors, it is crucial to confirm the covalent modification of Kinase X.[1] A probe-free occupancy (PFO) assay using mass spectrometry can directly measure the extent of target modification.[9][10]

Experimental Protocol: PFO Assay

  • Cell Treatment and Lysis: Treat cells with the compound or vehicle. Lyse the cells and isolate the proteome.

  • Proteolytic Digestion: Digest the proteome with trypsin to generate peptides.

  • Mass Spectrometry Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the peptide containing the putative covalent binding site on Kinase X. The analysis should specifically look for the unmodified peptide and the peptide covalently modified by the carbamate.

  • Data Interpretation: The degree of target occupancy is calculated by the ratio of the modified peptide to the total (modified + unmodified) peptide.

Assessing Target Specificity and Off-Target Effects

Demonstrating that a compound binds to its intended target is only half the story. It is equally important to assess its selectivity and identify potential off-targets, which can lead to unforeseen toxicities or polypharmacology.

Kinobeads Competition Binding Assay

For putative kinase inhibitors, the kinobeads assay is an excellent tool for profiling selectivity across the kinome.[11][12][13] This chemoproteomic approach utilizes beads functionalized with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.

Kinobeads_Workflow Cell_Lysate Cell Lysate (Containing Kinases) Incubate Incubate Cell_Lysate->Incubate Compound 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate Compound->Incubate Kinobeads Kinobeads Wash Wash Kinobeads->Wash Incubate->Kinobeads Elute Elute & Digest Wash->Elute LC_MS LC-MS/MS Analysis Elute->LC_MS Data_Analysis Data Analysis (Identify and Quantify Bound Kinases) LC_MS->Data_Analysis

Caption: A simplified workflow of the kinobeads competition binding assay.

Experimental Protocol: Kinobeads Assay

  • Cell Lysate Preparation: Prepare a lysate from a relevant cell line.

  • Competition Binding: Incubate the cell lysate with varying concentrations of 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate.

  • Kinobeads Pulldown: Add the kinobeads to the lysate to capture kinases that are not bound to the test compound.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the captured kinases.

  • Proteomic Analysis: Digest the eluted proteins and analyze by LC-MS/MS to identify and quantify the captured kinases.

  • Data Interpretation: A decrease in the amount of a specific kinase pulled down by the beads in the presence of the compound indicates that the compound is binding to that kinase. Plotting the amount of each kinase pulled down as a function of compound concentration allows for the determination of apparent dissociation constants (Kd,app) for all identified kinases.

Comparative Analysis with an Alternative Compound

To provide context for the performance of 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate, it is essential to compare it with a known alternative. For this guide, we will use a hypothetical "Alternative Compound A," a previously characterized, selective inhibitor of Kinase X.

Parameter 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate Alternative Compound A Experimental Method
Target Engagement (EC50) 50 nM25 nMITDRF CETSA
Target Occupancy (at 1 µM) 95%98%PFO Assay
Kinase X Kd,app 45 nM20 nMKinobeads Assay
Selectivity Score (S-score) 0.850.95Kinobeads Assay
Downstream Substrate Phosphorylation (IC50) 75 nM40 nMPhospho-Flow Cytometry
Cell Viability (GI50) 150 nM100 nMCellTiter-Glo®

Table 1: A comparative summary of the performance of 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate and Alternative Compound A.

Conclusion: Synthesizing the Evidence for a Validated MoA

The convergence of data from CETSA, PFO, and kinobeads assays provides a high degree of confidence in the direct binding and target engagement of 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate with Kinase X. The correlation of target engagement potency with the inhibition of downstream signaling and cellular proliferation further strengthens the proposed MoA. While Alternative Compound A may exhibit slightly higher potency and selectivity in this hypothetical scenario, 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate demonstrates a clear and specific on-target activity, warranting its further investigation as a potential therapeutic agent. This rigorous, multi-faceted approach to MoA cross-validation is indispensable for making informed decisions in the drug discovery and development pipeline.

References

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • ACS Pharmacology & Translational Science. (2024). A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • bioRxiv. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]

  • ResearchGate. (n.d.). Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC–MS/MS Approach. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Size-Dependent Target Engagement of Covalent Probes. Retrieved from [Link]

  • PubMed. (2022). Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • LINCS Data Portal. (n.d.). Protocol for LDS-1159 Competition binding assays were developed, validated and performed as described in Fabian, et al. 2005, Nat Biotechnol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The target landscape of clinical kinase drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Retrieved from [Link]

  • UU Research Portal. (n.d.). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate
Reactant of Route 2
Reactant of Route 2
4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.